molecular formula C13H11NO2 B056076 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid CAS No. 124221-71-2

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B056076
M. Wt: 213.23 g/mol
InChI Key: RQKFSJNOPKCEJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its analogues involves innovative approaches to create compounds designed to nucleate beta-sheet structures in peptides. One study describes the syntheses of 3'-(aminoethyl)-2-biphenylpropionic acid and 2-amino-3'-biphenylcarboxylic acid, designed to replace the backbone of the i + 1 and i + 2 residues of the beta-turn in small, amphiphilic peptides, thereby promoting beta-sheet structure formation in aqueous solution (Nesloney & Kelly, 1996).

Molecular Structure Analysis

Molecular structure analysis of these compounds revealed their hydrogen-bonding capabilities, which are crucial for their role in nucleating beta-sheet structures. The X-ray crystal structure of a model compound showed a 13-membered intramolecular hydrogen-bonded ring, indicating the potential of these compounds to contribute to the desired structural orientation in peptides (Nesloney & Kelly, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid derivatives have been explored in various studies. These compounds participate in reactions that underscore their potential in organic synthesis and material science. For instance, their ability to form stable structures via hydrogen bonding in different environments highlights their versatility and applicability in designing peptides with specific structural properties (Nesloney & Kelly, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as their solubility, melting points, and crystal structures, are important for their practical applications. Detailed studies on the crystal structure of biphenyl-3-carboxylic acid revealed hydrogen bonding of the cyclic-dimer type, with significant thermal motion observed in the carboxylic O atoms, which is crucial for understanding the stability and reactivity of these compounds (Blackburn, Dobson, & Gerkin, 1996).

Scientific Research Applications

  • Tri- and diorganotin(IV) complexes with a derivative of [1,1'-biphenyl]-3-carboxylic acid were synthesized and characterized. These complexes exhibited antibacterial and antifungal activities (Ahmad et al., 2002).

  • A novel reagent for the protection of carboxylic acids was developed using a derivative of [1,1'-biphenyl]-3-carboxylic acid. This compound provides stability under basic conditions and facilitates the regeneration of carboxylic acids (Arai et al., 1998).

  • Fmoc-protected morpholine-3-carboxylic acid, synthesized from a [1,1'-biphenyl]-3-carboxylic acid derivative, was used in solid-phase peptide synthesis, highlighting its application in peptidomimetic chemistry (Sladojevich et al., 2007).

  • A biphenyl-based method was developed for the reliable and fast assignment of the absolute configuration of chiral beta-amino acids (Dutot et al., 2008).

  • A metal-free, acid-catalyzed ortho-directed synthesis of various anthranilic acid derivatives, including a 2'-amino-[1,1'-biphenyl]-2-carboxylic acid derivative, was described. This method uses carbodiimides as the source of the amino function (Culf et al., 2015).

  • Microwave-assisted synthesis of blue emissive 2-amino-3-carboxamide-1,1'-biaryls derivatives was achieved. These compounds showed luminescence in the blue region, indicating their potential in photophysical applications (Novanna et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminobiphenyl, indicates that it may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for “3’-Amino-[1,1’-biphenyl]-3-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications . For instance, biphenyl compounds have been found to be prevalent in medicinally active compounds, marketed drugs, and natural products .

properties

IUPAC Name

3-(3-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKFSJNOPKCEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378215
Record name 3'-Amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

124221-71-2
Record name 3'-Amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Kuppusamy, M Yasir, T Berry, CG Cranfield… - European journal of …, 2018 - Elsevier
Antimicrobial peptides (AMPs) and their synthetic mimics have received recent interest as new alternatives to traditional antibiotics in attempts to overcome the rise of antibiotic …
Number of citations: 33 www.sciencedirect.com
R Kuppusamy - 2019 - unsworks.unsw.edu.au
Antimicrobial resistance is a major worldwide threat to public health and there is an urgent need for the development of novel antibacterial agents. This research project focused on the …
Number of citations: 2 unsworks.unsw.edu.au
DE Uehling, BG Shearer, KH Donaldson… - Journal of medicinal …, 2006 - ACS Publications
The synthesis of a series of phenethanolamine aniline agonists that contain an aniline ring on the right-hand side of the molecule substituted at the meta position with a benzoic acid or …
Number of citations: 48 pubs.acs.org
R Gomes Von Borowski, SCB Gnoatto… - Frontiers in …, 2018 - frontiersin.org
Pathogenic biofilms are a global health care concern, as they can cause extensive antibiotic resistance, morbidity, mortality, and thereby substantial economic loss. Scientific efforts …
Number of citations: 21 www.frontiersin.org

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